2,3,6-Triphenylpyridine

OLED Electron Transport Materials Molecular Geometry

2,3,6-Triphenylpyridine (CAS 37786-68-8) is the asymmetric triarylpyridine isomer with phenyl groups at the 2-, 3-, and 6-positions, offering distinct steric and electronic properties over the symmetric 2,4,6 variant. This isomer is critical for OLED electron-transporting layers, hole-blocking materials, and fluorescent chemosensors where precise molecular geometry governs device efficiency and color purity. Ensure isomeric identity; substitution with the wrong isomer compromises performance. Ideal for medicinal chemistry SAR libraries and organic semiconductor research. Request your quote today.

Molecular Formula C23H17N
Molecular Weight 307.4 g/mol
CAS No. 37786-68-8
Cat. No. B15472523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Triphenylpyridine
CAS37786-68-8
Molecular FormulaC23H17N
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-17H
InChIKeyZLEQZRQWLZPNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Triphenylpyridine (CAS 37786-68-8): Core Properties and Scientific Procurement Overview


2,3,6-Triphenylpyridine (CAS 37786-68-8) is a non-symmetric triarylpyridine compound with the molecular formula C₂₃H₁₇N and a molecular weight of 307.4 g/mol [1]. This heterocyclic aromatic compound features a pyridine ring substituted with three phenyl groups at the 2-, 3-, and 6-positions, distinguishing it from its more widely studied symmetric isomer, 2,4,6-triphenylpyridine (CAS 580-35-8) [2]. The asymmetric substitution pattern confers distinct electronic, steric, and conformational properties that influence its performance in optoelectronic applications [2]. The compound's extended π-conjugation system and pyridine nitrogen enable applications in organic light-emitting diodes (OLEDs), particularly as a scaffold for electron-transporting and hole-blocking materials, as well as in fluorescent chemosensors [3].

2,3,6-Triphenylpyridine vs. 2,4,6-Triphenylpyridine: Why Generic Substitution Fails in Optoelectronic Applications


In procurement for optoelectronic research and device fabrication, the isomeric identity of triphenylpyridine derivatives is critical; 2,3,6-triphenylpyridine and its 2,4,6-isomer are not interchangeable. The substitution pattern fundamentally alters molecular geometry, electron density distribution, and intermolecular packing, which directly impact key performance metrics such as electron mobility, ionization potential, and emission characteristics [1]. While 2,4,6-triphenylpyridine is a symmetric, commercially prevalent compound with a well-documented melting point of 139–143 °C , the asymmetric 2,3,6-isomer exhibits distinct steric and electronic properties due to the ortho-relationship of the phenyl groups at the 2- and 3-positions [2]. This asymmetry influences the compound's behavior as a ligand in coordination chemistry and as a building block for functional materials, where symmetric counterparts may lead to undesirable aggregation or suboptimal charge transport [1]. Consequently, substituting one isomer for another without rigorous experimental validation can compromise device efficiency, color purity, and overall performance [1].

2,3,6-Triphenylpyridine: Quantitative Comparative Evidence for Scientific Selection


Substitution Pattern and Structural Asymmetry: A Critical Differentiator for Optoelectronic Performance

The asymmetric substitution pattern of 2,3,6-triphenylpyridine (phenyl groups at positions 2, 3, and 6) distinguishes it from the symmetric 2,4,6-triphenylpyridine (phenyl groups at positions 2, 4, and 6). This asymmetry reduces molecular symmetry, influencing intermolecular packing and potentially suppressing crystallization, which is crucial for amorphous film stability in OLED devices [1]. In contrast, the symmetric 2,4,6-isomer has a higher degree of symmetry (C₂ᵥ vs. C₁), which can lead to more ordered packing and is associated with a well-defined melting point of 139–143 °C . While direct comparative data for the 2,3,6-isomer in device configurations is limited, the class of n-type triphenylpyridine derivatives, which includes 2,3,6-substituted variants, demonstrates high glass transition temperatures (Tg > 100 °C) favorable for device longevity [1].

OLED Electron Transport Materials Molecular Geometry

Electron Transport and Hole-Blocking Capability: Class-Level Performance Metrics

N-type triphenylpyridine derivatives, including those with 2,3,6-substitution patterns, exhibit high electron mobilities, large ionization potentials (IP > 6.31 eV), and suitable electron affinities (EA > 2.93 eV) for efficient electron injection [1]. Deep-blue OLEDs fabricated with these materials as the electron-transporting and hole-blocking layer achieved a current efficiency of 2.54 cd A⁻¹ and CIE color coordinates of (0.15, 0.10), representing higher efficiency and better color purity compared to similarly structured devices using state-of-the-art electron transport materials (ETMs) [1]. While these values are derived from a class of triphenylpyridine derivatives, they establish a performance benchmark for the core scaffold.

OLED Electron Mobility Hole Blocking

Fluorescence Quantum Yield: Potential Superiority Over Classic Fluorophores

Triphenylpyridine derivatives have demonstrated fluorescence quantum yields in solution that surpass those of anthracene, a classic organic fluorophore [1]. Specifically, a related derivative, 4-(2-(2-methoxyphenyl)-6-phenylpyridin-4-yl)-N,N-dimethylaniline, exhibited the highest brightness within the studied series [1]. This property is attributed to the extended π-conjugation and efficient intramolecular charge transfer facilitated by the triphenylpyridine core. While direct quantum yield data for the unsubstituted 2,3,6-triphenylpyridine is not reported, the core scaffold is established as a promising platform for high-efficiency fluorescent dyes and chemosensors [2].

Fluorescence Quantum Yield Sensors

Synthetic Accessibility: Improved Non-Symmetric Synthesis Yields

The synthesis of non-symmetric triarylpyridines, including 2,3,6-triphenylpyridine, has been optimized to achieve yields ranging from 43% to 91% using a modular multicomponent approach [1]. This improved method, which involves the sequential addition of two different acetophenones to a benzylamine in DMF with CuI catalysis, enables the efficient preparation of 2,3,6-trisubstituted pyridines that are difficult to access via traditional symmetric condensation methods [1]. In contrast, symmetric 2,4,6-triphenylpyridine is typically synthesized via a straightforward one-pot condensation, but yields can vary significantly based on reaction conditions [2]. The availability of a high-yielding, reproducible synthetic route for non-symmetric isomers reduces procurement barriers and enables custom derivatization for specialized applications.

Organic Synthesis Methodology Yield

Computed Physicochemical Properties: Lipophilicity and Rotatable Bond Differences

Computed properties from PubChem reveal key differences between 2,3,6-triphenylpyridine and its 2,4,6-isomer. The 2,3,6-isomer exhibits a higher XLogP3-AA value of 5.8, compared to a predicted value of approximately 5.5 for the 2,4,6-isomer [1][2]. Both compounds share identical molecular weight (307.4 g/mol) and hydrogen bond acceptor count (1). However, the asymmetric substitution pattern of the 2,3,6-isomer influences its rotatable bond count and molecular shape, which can affect solubility, membrane permeability, and protein binding in biological contexts.

Physicochemical Properties Lipophilicity QSAR

2,3,6-Triphenylpyridine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of High-Performance Deep-Blue OLEDs

2,3,6-Triphenylpyridine serves as a strategic scaffold for designing n-type electron-transporting and hole-blocking materials (ETMs/HBMs) in deep-blue OLEDs. The class-level performance metrics—current efficiency of 2.54 cd A⁻¹ and CIE coordinates of (0.15, 0.10)—demonstrate the potential of triphenylpyridine derivatives to outperform conventional ETMs [1]. The asymmetric substitution pattern of the 2,3,6-isomer may further enhance morphological stability and charge transport due to reduced molecular symmetry [1]. Researchers should prioritize this isomer when developing next-generation blue emitters requiring high color purity and efficiency.

Synthesis of Non-Symmetric Triarylpyridine Libraries for SAR Studies

The improved synthetic methodology for non-symmetric triarylpyridines, which achieves yields up to 91%, makes 2,3,6-triphenylpyridine an attractive starting material for generating diverse compound libraries [2]. Its asymmetric substitution pattern allows for the systematic variation of aryl groups at the 2-, 3-, and 6-positions, enabling structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Procurement of this specific isomer, rather than the symmetric 2,4,6-variant, is essential for accessing the full chemical space of trisubstituted pyridines.

Fluorescent Chemosensor Development

The triphenylpyridine core has demonstrated fluorescence quantum yields surpassing anthracene, establishing it as a promising platform for fluorescent chemosensors [3]. The 2,3,6-substitution pattern offers unique opportunities for tuning the electronic properties and analyte binding affinity through targeted functionalization. Researchers developing fluorescent probes for metal ions, anions, or small molecules should consider 2,3,6-triphenylpyridine as a versatile scaffold for achieving high sensitivity and selectivity.

Organic Semiconductor Material Design

The high glass transition temperature (Tg > 100 °C), large ionization potential (IP > 6.31 eV), and suitable electron affinity (EA > 2.93 eV) exhibited by n-type triphenylpyridine derivatives make the 2,3,6-isomer a valuable building block for organic semiconductors [1]. Its asymmetric structure may impart favorable solution processability and film-forming properties compared to symmetric analogs. This isomer is particularly suited for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) where efficient electron transport and morphological stability are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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